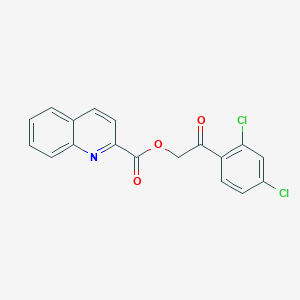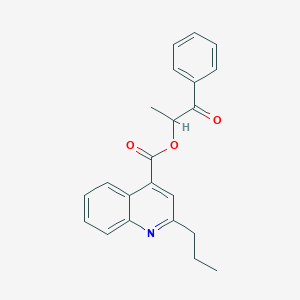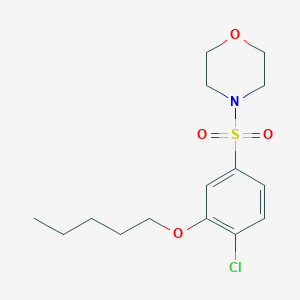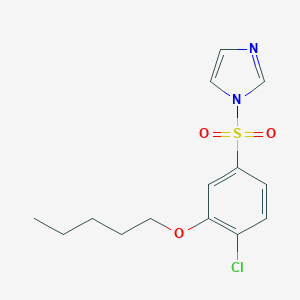
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H24N2O4S . It has an average mass of 297.413 Da and a monoisotopic mass of 297.139862 Da .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of such compounds .Mécanisme D'action
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide acts as a selective positive allosteric modulator (PAM) of the NMDA receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. By doing so, this compound can increase the amplitude of NMDA receptor-mediated currents and enhance synaptic plasticity, which is the ability of neurons to change their structure and function in response to experience.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. For example, it has been demonstrated to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is thought to underlie learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is that it is a selective PAM of the NMDA receptor, which means that it does not affect other types of glutamate receptors. This allows researchers to specifically study the role of the NMDA receptor in various physiological processes. However, one limitation of using this compound is that it has a relatively short half-life in vivo, which means that it may not be suitable for long-term studies.
Orientations Futures
There are several future directions for research on 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression. Another area of interest is its role in synaptic plasticity and learning and memory, particularly in the context of aging and neurodegenerative diseases. Additionally, further research is needed to understand the pharmacokinetics and safety profile of this compound in vivo.
Méthodes De Synthèse
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxy-2,5-dimethylphenylsulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in a variety of physiological processes, including learning and memory.
Propriétés
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-22-14-9-12(3)15(10-11(14)2)23(20,21)18-7-5-13(6-8-18)16(17)19/h9-10,13H,4-8H2,1-3H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZZBEPEBADUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)
![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)



![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)



